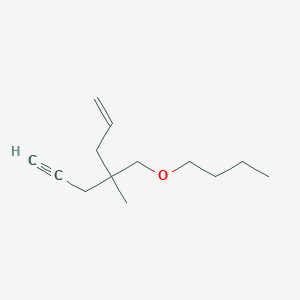![molecular formula C18H18N2O3S B14562779 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-74-4](/img/structure/B14562779.png)
2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl acetate group and a carbamothioyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenyl isocyanate with phenyl acetate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,6-Dimethylphenyl)carbamoyl]carbamoyl}phenyl acetate
- 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl benzoate
- 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl methyl ester
Uniqueness
2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific structural features, such as the presence of both a carbamothioyl group and a phenyl acetate group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
62204-74-4 |
|---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-[(2,6-dimethylphenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C18H18N2O3S/c1-11-7-6-8-12(2)16(11)19-18(24)20-17(22)14-9-4-5-10-15(14)23-13(3)21/h4-10H,1-3H3,(H2,19,20,22,24) |
InChI Key |
NEIPTVDQPWOGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
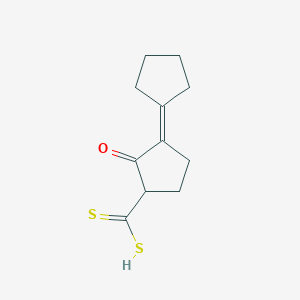
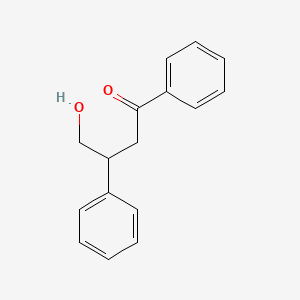
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
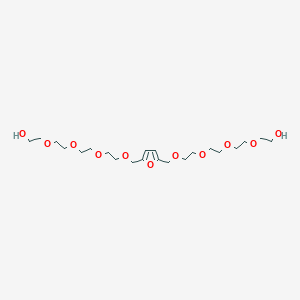
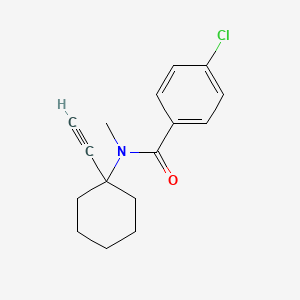
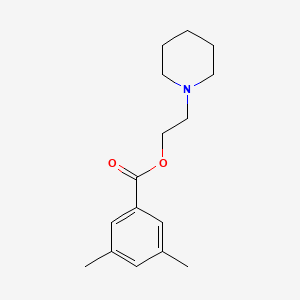
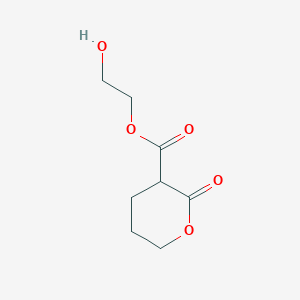
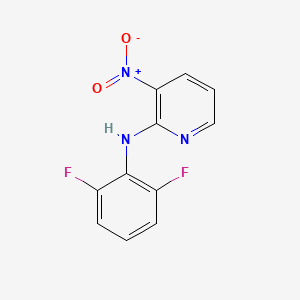
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
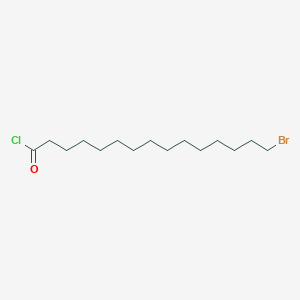
![Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B14562766.png)
